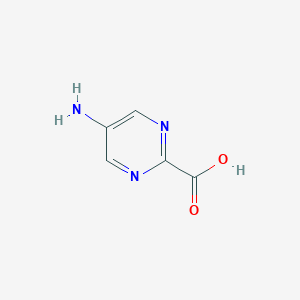
4-Amino-3-metoxifenol
Descripción general
Descripción
4-Amino-3-methoxyphenol is a chemical compound that is structurally related to phenol derivatives. It is characterized by the presence of an amino group (NH2) and a methoxy group (OCH3) attached to a benzene ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various chemical entities.
Synthesis Analysis
The synthesis of derivatives related to 4-Amino-3-methoxyphenol has been explored in several studies. For instance, a methacrylic derivative of 4-methoxyphenylacetic acid, which is structurally similar to 4-Amino-3-methoxyphenol, was synthesized and polymerized to obtain macromolecules with potential pharmacological activities . Additionally, various 4-aminophenol derivatives have been synthesized, characterized, and evaluated for their biological activities, demonstrating the versatility of this chemical scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-3-methoxyphenol has been extensively studied using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the benzene ring. For example, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was characterized by NMR and IR spectroscopy, revealing insights into its molecular conformation and interatomic contacts .
Chemical Reactions Analysis
The chemical reactivity of 4-Amino-3-methoxyphenol derivatives has been explored through various reactions, including free radical polymerization and Schiff base formation. The polymerization of a derivative of 4-methoxyphenylacetic acid resulted in polymers with different stereochemical configurations, which were analyzed by spectroscopic methods . Schiff base formation is another common reaction involving 4-aminophenol derivatives, as demonstrated by the synthesis of various Schiff bases with potential antimicrobial and antidiabetic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-methoxyphenol derivatives are influenced by their molecular structure. For instance, the Schiff base compound synthesized from 2-amino-4-methylphenol and 4-methoxynaphthalene-1-carbaldehyde exhibited significant anticorrosion properties for iron and copper, as predicted by density functional theory (DFT) calculations . Another study reported the synthesis of a Schiff base from vanillin and p-anisidine, which showed excellent antioxidant activity, as evidenced by an EC50 value of 10.46 ppm .
Aplicaciones Científicas De Investigación
Actividad antioxidante en polímeros sintéticos
4-Amino-3-metoxifenol: se ha estudiado por su potencial como antioxidante en polímeros sintéticos. El compuesto se puede polimerizar para crear materiales con propiedades antioxidantes significativamente mejoradas, que son cruciales para prevenir el estrés oxidativo en diversas aplicaciones . Estos polímeros se pueden utilizar en dispositivos médicos, materiales de embalaje y otros productos donde la estabilidad oxidativa es esencial.
Polimerización enzimática
La polimerización enzimática de compuestos fenólicos como This compound ofrece un enfoque ecológico y más seguro para sintetizar fenoles poliméricos. Este método es particularmente importante para aplicaciones que requieren biocompatibilidad y no toxicidad, como en productos farmacéuticos y envases de alimentos .
Absorción UV y retardancia de llama
This compound: los derivados son valiosos en la producción de plásticos, adhesivos y revestimientos. Sirven como absorbentes ultravioleta y retardantes de llama, mejorando la estabilidad térmica y la resistencia al fuego de estos materiales, lo cual es fundamental para la seguridad en las industrias de la construcción y la automoción .
Aplicaciones biológicas
Debido a su estructura fenólica, This compound exhibe propiedades que son beneficiosas en sistemas biológicos. Puede actuar como un captador de radicales libres, contribuyendo potencialmente al desarrollo de agentes terapéuticos que protegen contra el daño oxidativo en las células .
Ciencia de los materiales
En la ciencia de los materiales, This compound se puede injertar en polímeros biocompatibles para mejorar sus propiedades. Por ejemplo, el injerto en quitosán o poli(alilamina) puede mejorar la actividad antioxidante del material, haciéndolo adecuado para aplicaciones biomédicas avanzadas .
Síntesis química
This compound: se utiliza como precursor en la síntesis de compuestos orgánicos más complejos. Su reactividad permite la creación de una variedad de derivados que pueden servir como intermediarios en la producción de productos farmacéuticos y agroquímicos .
Industria cosmética
En la industria cosmética, This compound se puede utilizar por sus propiedades antioxidantes. Ayuda a estabilizar las formulaciones y protege la piel del estrés oxidativo, extendiendo así la vida útil de los productos y mejorando sus funciones protectoras .
Aplicaciones ambientales
La capacidad del compuesto para actuar como antioxidante también lo convierte en un candidato para aplicaciones ambientales. Se puede utilizar en procesos que requieren la neutralización de radicales libres, como en sistemas de tratamiento de agua y purificación del aire .
Mecanismo De Acción
Target of Action
4-Amino-3-methoxyphenol, a type of methoxyphenolic compound, primarily targets human airway cells . These cells play a central role in the inflammatory response in asthma and other diseases .
Mode of Action
The compound interacts with its targets by inhibiting the binding of the RNA-binding protein HuR to mRNA . This interaction results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 .
Biochemical Pathways
Methoxyphenolic compounds, which include 4-amino-3-methoxyphenol, are known to be involved in the biodegradation of aromatic metabolites . These compounds are common in nature as components of lignin, coal, and oil .
Result of Action
The molecular and cellular effects of 4-Amino-3-methoxyphenol’s action include the inhibition of multiple inflammatory mediators in human airway cells . This suggests that the compound may have potential anti-inflammatory effects .
Direcciones Futuras
Phenolic compounds like 4-Amino-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds, including 4-Amino-3-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related methoxyphenolic compounds have been shown to exhibit anti-inflammatory effects in human airway cells . These compounds can inhibit the expression of various inflammatory mediators, suggesting that 4-Amino-3-methoxyphenol may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-3-methoxyphenol is not well-defined. It is known that phenolic compounds can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The metabolic pathways involving 4-Amino-3-methoxyphenol are not well-characterized. Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Propiedades
IUPAC Name |
4-amino-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQUUPSLJTKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600281 | |
| Record name | 4-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61638-01-5 | |
| Record name | 4-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



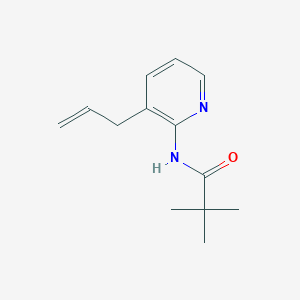
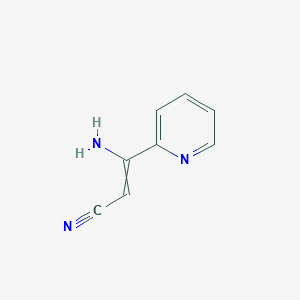
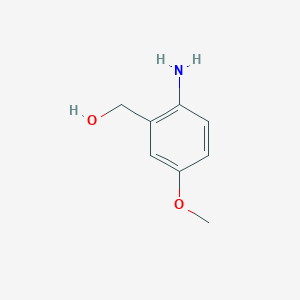
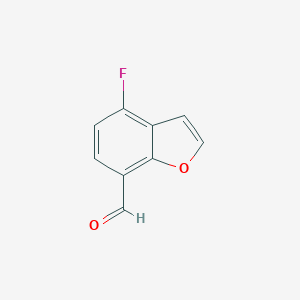

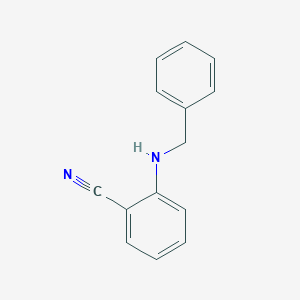
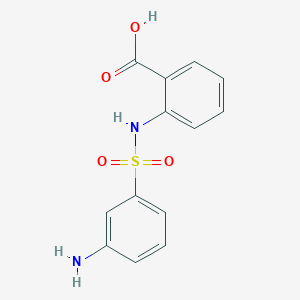

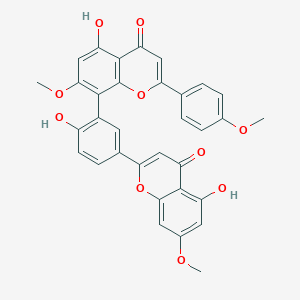
![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)
![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)
